molecular formula C12H12N2O3 B8256600 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole

5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole

Cat. No.: B8256600
M. Wt: 232.23 g/mol
InChI Key: NOHVRMCHFYSQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the condensation of 5-methoxyindole with 2-nitroprop-1-enyl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may affect cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

5-Methoxy-3-(2-nitro-1-propen-1-yl)-1H-indole can be compared with other similar compounds, such as:

    5-methoxyindole: Lacks the nitroprop-1-enyl group and has different biological activities.

    3-(2-nitroprop-1-enyl)-1H-indole: Lacks the methoxy group and has distinct chemical properties.

    5-methoxy-3-(2-nitroprop-1-enyl)benzene: A benzene derivative with similar functional groups but different structural features.

The uniqueness of this compound lies in its combination of the methoxy and nitroprop-1-enyl groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

5-methoxy-3-(2-nitroprop-1-enyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(14(15)16)5-9-7-13-12-4-3-10(17-2)6-11(9)12/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHVRMCHFYSQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CNC2=C1C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.